molecular formula C12H6Cl2N2 B1596755 2-Chloro-5-(4-chlorophenyl)nicotinonitrile CAS No. 35982-99-1

2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Cat. No. B1596755
CAS RN: 35982-99-1
M. Wt: 249.09 g/mol
InChI Key: LZLIPWXJWNAMQJ-UHFFFAOYSA-N
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Description

“2-Chloro-5-(4-chlorophenyl)nicotinonitrile” is a chemical compound with the molecular formula C12H6Cl2N2. It has a molecular weight of 249.1 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(4-chlorophenyl)nicotinonitrile” consists of a pyridine ring with a nitrile group attached . The compound has a molecular weight of 249.1 and a molecular formula of C12H6Cl2N2 .

Scientific Research Applications

Electrochemical Sensing

A study developed a high-sensitive electrochemical sensor for 4-chlorophenol, a derivative of chlorophenyl, based on a graphene oxide NiO/NPs-ionic liquid carbon paste electrode. This sensor showed strong enrichment effect and superior catalytic activity towards the electro-oxidation of 4-chlorophenol (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

Photocatalytic Degradation

Another research focused on using copper-doped titanium dioxide for degrading chlorophenols under natural light. This study showed complete removal of 2-chlorophenol using the developed catalysts, demonstrating the effectiveness of this method in environmental remediation (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Chemical Synthesis

Research into the chemical synthesis of nicotinonitrile derivatives, which include 2-Chloro-5-(4-chlorophenyl)nicotinonitrile, has been explored. These derivatives are used in various applications including the synthesis of pharmaceutical compounds and other organic molecules (Raja et al., 2009).

Environmental Remediation

Studies have also looked into the removal of chlorophenols from the environment using advanced methods. For example, Fe/Ni bimetallic nanoparticles supported on polystyrene resin showed significant efficiency in dechlorinating 2,4-dichlorophenol, a chlorophenol compound, from aqueous solutions (Zhang et al., 2020).

properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-3-1-8(2-4-11)10-5-9(6-15)12(14)16-7-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLIPWXJWNAMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377265
Record name 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-chlorophenyl)nicotinonitrile

CAS RN

35982-99-1
Record name 2-Chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35982-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-cyano-5-(4-chlorophenyl)-2-(1H)-pyridone (2.0 grams) and phenylphosphonic dichloride (3.8 grams) was heated for 4 hours at 175° C. in an oil bath. The mixture was poured into ice water and was made alkaline by stirring with NH4OH. The resulting brownish solid product was used without further purification, yield 2.0 g., m.p. 185°-187° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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